An In-depth Technical Guide to 1-Allyl-6-oxopiperidine-3-carboxylic acid
An In-depth Technical Guide to 1-Allyl-6-oxopiperidine-3-carboxylic acid
CAS Number: 915923-41-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Allyl-6-oxopiperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in the development of therapeutics, and the introduction of an allyl group at the N-1 position offers a versatile handle for further chemical modification.[1] This document details the key physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug development, particularly leveraging the known biological activities of related piperidine-containing molecules. The guide is intended to serve as a valuable resource for researchers investigating novel piperidine derivatives as potential therapeutic agents.
Introduction
The piperidine ring is a fundamental scaffold in a multitude of clinically approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile template for diverse biological targets.[1] 1-Allyl-6-oxopiperidine-3-carboxylic acid, belonging to this important class of compounds, presents a unique combination of a rigidified cyclic backbone due to the lactam functionality, a carboxylic acid moiety for potential salt formation and hydrogen bonding interactions, and a reactive allyl group. This trifecta of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the allyl group, in particular, opens avenues for a variety of chemical transformations, including but not limited to, click chemistry, metathesis, and addition reactions, allowing for the facile generation of diverse chemical libraries for biological screening.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 915923-41-0 | SynHet[2] |
| IUPAC Name | 1-allyl-6-oxopiperidine-3-carboxylic acid | SynHet[2] |
| Molecular Formula | C9H13NO3 | Calculated |
| Molecular Weight | 183.20 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | |
| Purity | Commercially available at >95% purity | SynHet[2] |
Synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid
A plausible and efficient synthetic route to 1-Allyl-6-oxopiperidine-3-carboxylic acid involves a two-step process starting from the commercially available 6-oxopiperidine-3-carboxylic acid. The proposed synthesis is outlined below and is based on established methodologies for the N-alkylation of lactams and subsequent ester hydrolysis.[3]
Proposed Synthetic Pathway
The synthesis commences with the N-alkylation of a suitable ester of 6-oxopiperidine-3-carboxylic acid with allyl bromide, followed by saponification of the resulting ester to yield the target carboxylic acid.
Caption: Proposed two-step synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 1-allyl-6-oxopiperidine-3-carboxylate
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Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions during the N-alkylation. The use of a base like potassium carbonate is crucial to deprotonate the lactam nitrogen, facilitating the nucleophilic attack on allyl bromide. A catalytic amount of sodium iodide can enhance the reaction rate through the in-situ formation of the more reactive allyl iodide.
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Procedure:
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To a solution of methyl 6-oxopiperidine-3-carboxylate (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3, 1.5 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 65 °C and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford methyl 1-allyl-6-oxopiperidine-3-carboxylate.
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Step 2: Synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid
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Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.
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Procedure:
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Dissolve the purified methyl 1-allyl-6-oxopiperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add a 2.5 N aqueous solution of sodium hydroxide (NaOH, 2.0 eq).[3]
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is fully consumed.[3]
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Remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with a 1 N hydrochloric acid (HCl) solution.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-Allyl-6-oxopiperidine-3-carboxylic acid.
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Analytical Characterization
The structural confirmation of 1-Allyl-6-oxopiperidine-3-carboxylic acid would be achieved through a combination of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the allyl group protons (vinyl and methylene), the piperidine ring protons, and the absence of the methyl ester singlet from the intermediate. |
| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and the carboxylic acid, the sp² carbons of the allyl group, and the sp³ carbons of the piperidine ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the lactam and carboxylic acid, and the C=C stretch of the allyl group. |
Potential Applications in Drug Development
The 1-allyl-6-oxopiperidine-3-carboxylic acid scaffold holds significant promise as a versatile building block in the development of novel therapeutic agents. The piperidine core is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1]
Workflow for Library Synthesis and Screening
Caption: A generalized workflow for utilizing 1-Allyl-6-oxopiperidine-3-carboxylic acid in a drug discovery program.
Potential Therapeutic Areas
Derivatives of piperidine-3-carboxylic acid have been explored for a range of biological activities. For instance, various N-substituted nipecotamides (piperidine-3-carboxamides) have been investigated as inhibitors of human platelet aggregation.[4] The presence of the carboxylic acid and the allyl group on the target molecule allows for the synthesis of a wide array of amides and other derivatives that could be screened for similar or novel activities.
Furthermore, the piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS). The physicochemical properties of 1-Allyl-6-oxopiperidine-3-carboxylic acid suggest that its derivatives could possess the necessary characteristics to cross the blood-brain barrier, making them potential candidates for CNS disorders.
Conclusion
1-Allyl-6-oxopiperidine-3-carboxylic acid (CAS No. 915923-41-0) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The unique combination of a rigid lactam-containing piperidine core, a carboxylic acid handle, and a reactive allyl group provides a rich platform for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this scaffold is warranted and holds the potential for the discovery of novel therapeutic agents across various disease areas.
References
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Gill, A., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. BMC Chemistry, 16(1), 111. Available from: [Link]
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Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. Available from: [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(9), 1079. Available from: [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Allyl-6-oxopiperidine-3-carboxylic acid [synhet.com]
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